Benzene, 1-(ethylsulfonyl)-2,4-difluoro-
Description
Molecular Geometry and Crystallographic Analysis
The molecular structure of 1-(ethylsulfonyl)-2,4-difluorobenzene (C₈H₈F₂O₂S) features a benzene ring substituted with an ethylsulfonyl group (–SO₂C₂H₅) at position 1 and fluorine atoms at positions 2 and 4. X-ray crystallographic data for analogous sulfonated aromatics (e.g., 4-(ethylsulfonyl)-1,2-difluorobenzene ) reveal that the sulfonyl group adopts a tetrahedral geometry around the sulfur atom, with S–O bond lengths of approximately 1.43–1.45 Å and O–S–O angles near 119–121°. The ethyl group exhibits gauche conformation relative to the sulfonyl oxygen atoms, as observed in related tert-butyl sulfonate derivatives.
The fluorine substituents induce slight distortions in the benzene ring’s planarity, with C–F bond lengths of 1.34–1.36 Å. π-π stacking interactions between adjacent aromatic rings are attenuated due to electron-withdrawing effects of the sulfonyl group, resulting in centroid-centroid distances >3.7 Å. Packing analysis of structurally similar compounds shows intermolecular C–H⋯O hydrogen bonds between sulfonyl oxygen atoms and aromatic protons, stabilizing the crystal lattice.
Structure
2D Structure
Properties
IUPAC Name |
1-ethylsulfonyl-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S/c1-2-13(11,12)8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZXYGKLWNZLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzene, 1-(ethylsulfonyl)-2,4-difluoro- is a fluorinated aromatic compound featuring an ethylsulfonyl substituent and fluorine atoms at the 2 and 4 positions of the benzene ring. Its synthesis involves strategic introduction of fluorine atoms and sulfonyl groups, often requiring multi-step organic transformations under controlled conditions. This article focuses exclusively on the preparation methods of this compound, consolidating data from authoritative patents and peer-reviewed research to provide a comprehensive, professional overview.
Preparation of 2,4-Difluoro Substituted Benzene Derivatives
A key precursor step is the synthesis of 2,4-difluoro-substituted benzene derivatives, which can be achieved by:
- Starting from 2,4-difluoroaniline or 2,4-difluorobenzene.
- Employing halogenation and oxidation reactions.
- Utilizing catalysts such as copper sulfate for selective transformations.
Example Method (Patent CN102531870A):
- 2,4-difluoroacetophenone is synthesized via reaction of 2,4-difluoroaniline with ethylidenehydroxylamine and copper sulfate.
- The reaction pH is carefully controlled between 3 and 6 (preferably pH 4).
- Post-reaction purification involves steam distillation and vacuum rectification after benzene extraction.
- Organic solvents such as hexane, toluene, or methylcyclohexane are used as reaction media.
- The yield of 2,4-difluoroacetophenone reaches approximately 79% with purity between 95% and 99.2%.
This intermediate provides the fluorinated aromatic framework necessary for further sulfonylation.
Introduction of the Ethylsulfonyl Group
The ethylsulfonyl substituent is typically introduced by alkylation of benzenesulfonyl chloride derivatives:
- Starting from commercially available 4-chlorobenzenesulfonyl chloride.
- Alkylation with ethyl groups to form 1-(ethylsulfonyl)-4-chlorobenzene.
- Subsequent nitration at position 2 to yield 1-(ethylsulfonyl)-2-nitro-4-chlorobenzene.
- Aromatic nucleophilic substitution of the chlorine atom with appropriate amines.
- Reduction of the nitro group to the corresponding amino derivative.
These steps enable the installation of the ethylsulfonyl group while maintaining or introducing fluorine substituents on the aromatic ring.
Specific Synthesis of Benzene, 1-(ethylsulfonyl)-2,4-difluoro-
The synthesis of Benzene, 1-(ethylsulfonyl)-2,4-difluoro- involves combining the above strategies:
- Preparation of 2,4-difluoro-substituted benzene intermediates.
- Alkylation of benzenesulfonyl chlorides with ethyl groups.
- Controlled nitration and nucleophilic substitution reactions.
- Reduction and purification to yield the target compound.
A typical synthetic route based on literature and patents is summarized below.
Detailed Stepwise Preparation Method
Research Findings and Analysis
- The pH control during the synthesis of fluorinated intermediates is critical for high yield and selectivity.
- Use of copper sulfate as a catalyst facilitates efficient conversion of 2,4-difluoroaniline to acetophenone derivatives.
- Alkylation of benzenesulfonyl chloride is a reliable method to introduce the ethylsulfonyl group with good yields.
- Nitration and nucleophilic substitution steps require careful temperature and reagent control to prevent side reactions.
- Reduction of nitro groups to amines is a common and effective transformation in this synthetic route.
- Purification by steam distillation and vacuum rectification enhances product purity significantly.
Summary Table of Key Reaction Parameters
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the benzene ring.
Nucleophilic Substitution: The ethylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the ethylsulfonyl group and the benzene ring.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Sulfonation: Sulfur trioxide and fuming sulfuric acid.
Fluorination: Elemental fluorine or N-fluorobenzenesulfonimide.
Major Products:
Nitration: Nitro derivatives of the compound.
Sulfonation: Sulfonated derivatives.
Fluorination: Fluorinated derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex aromatic compounds.
- Employed in the study of electrophilic and nucleophilic substitution reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Benzene, 1-(ethylsulfonyl)-2,4-difluoro- involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The ethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The fluorine atoms enhance the compound’s stability and reactivity by affecting the electron density of the aromatic ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Analysis
Substituent Effects on Reactivity Sulfonyl vs. Halogen Groups: The sulfonyl group in 1-(ethylsulfonyl)-2,4-difluoro-benzene enhances electrophilicity at the aromatic ring compared to halogen-only analogs like 1-bromomethyl-2,4-difluorobenzene (). This makes it more reactive in nucleophilic aromatic substitution (NAS) reactions . Fluorine Positioning: The 2,4-difluoro pattern (as seen in and inferred for the target compound) creates steric and electronic effects distinct from mono-fluoro analogs (e.g., ). This positioning reduces ring electron density, favoring reactions with strong nucleophiles .
Thermodynamic Stability
- Compounds with sulfonyl groups (e.g., ) exhibit higher thermal stability due to strong S=O bonds, whereas ethynyl-substituted derivatives () are more prone to polymerization under heat .
Applications in Synthesis
- Pharmaceutical Intermediates : Sulfonyl-containing derivatives (e.g., ) are used in sulfonamide drug synthesis, while ethynyl-difluoro compounds () serve as ligands in catalytic systems .
- Material Science : 4-[(4-Ethylphenyl)ethynyl]-1,2-difluorobenzene () demonstrates utility in liquid crystal displays due to its planar structure and fluorine-induced polarity .
Safety and Handling
- Brominated analogs (e.g., ) require stringent handling due to lachrymatory effects, while sulfonyl derivatives () pose lower acute toxicity but may require precautions against dust inhalation .
Research Findings and Trends
- Synthetic Routes : The target compound is likely synthesized via sulfonation of 2,4-difluorobenzenethiol followed by ethylation, a method analogous to .
- Computational Studies : Molecular modeling of similar sulfonyl-fluorobenzenes (e.g., ) predicts strong hydrogen-bonding interactions with biological targets, supporting their use in drug design .
- Market Availability : Ethynyl-difluoro derivatives () are commercially available in small scales (mg to g), while sulfonyl analogs () are typically custom-synthesized .
Biological Activity
Benzene, 1-(ethylsulfonyl)-2,4-difluoro- (CAS No. 955887-06-6) is a fluorinated organic compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an ethylsulfonyl group and two fluorine atoms attached to the benzene ring. The molecular formula is C8H8F2O2S. Its structure contributes to its unique reactivity and biological interactions.
1. Interaction with Biological Targets:
The biological activity of Benzene, 1-(ethylsulfonyl)-2,4-difluoro- is primarily attributed to its ability to interact with specific enzymes and receptors. The ethylsulfonyl group enhances solubility in biological systems, while the fluorine atoms can influence the compound's electronic properties, affecting how it interacts with biological macromolecules.
2. Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting their cellular processes. The mechanism often involves interference with protein synthesis and cell wall integrity.
3. Anticancer Properties:
Preliminary studies have suggested that Benzene, 1-(ethylsulfonyl)-2,4-difluoro- may possess anticancer activity. It has been evaluated for its effects on cancer cell lines, demonstrating potential in inducing apoptosis and inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of Benzene, 1-(ethylsulfonyl)-2,4-difluoro- against various pathogens. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
This table indicates that the compound exhibits varying degrees of effectiveness against different bacterial strains, with Staphylococcus aureus being the most susceptible.
Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that Benzene, 1-(ethylsulfonyl)-2,4-difluoro- inhibited cell proliferation significantly at concentrations ranging from 10 to 50 μM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation (see Table 2).
| Concentration (μM) | Cell Viability (%) | Apoptosis Induction (Caspase Activity) |
|---|---|---|
| 10 | 85 | Low |
| 25 | 60 | Moderate |
| 50 | 30 | High |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a clinical setting, Benzene, 1-(ethylsulfonyl)-2,4-difluoro- was tested against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated effective inhibition at low concentrations, suggesting its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Cancer Research
A recent study focused on the effects of this compound on colorectal cancer cells. Results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers compared to untreated controls. This supports further exploration into its use as an adjunct therapy in cancer treatment protocols.
Q & A
Q. What are the optimal synthetic routes for Benzene, 1-(ethylsulfonyl)-2,4-difluoro-?
The synthesis typically involves sequential sulfonation and fluorination. For example, sulfonation of a fluorobenzene derivative using ethylsulfonyl chloride under controlled conditions (e.g., in anhydrous dichloromethane with a Lewis acid catalyst) can yield the target compound. Fluorination steps may require selective halogen exchange (e.g., using KF/18-crown-6 in DMF) to achieve the desired 2,4-difluoro substitution pattern . Purity can be optimized via recrystallization in ethanol or column chromatography.
Q. What spectroscopic techniques are suitable for characterizing this compound?
Key methods include:
- Mass Spectrometry (MS): Electron ionization (EI) MS can confirm molecular weight (e.g., NIST data for similar sulfonylbenzenes, such as 3,4-difluorobenzenesulfonyl chloride, shows fragmentation patterns indicative of sulfonyl and fluorine substituents) .
- Nuclear Magnetic Resonance (NMR): NMR is critical for resolving fluorine positions, while NMR identifies ethylsulfonyl protons (δ ~3.2–3.5 ppm for CH groups).
- Infrared (IR) Spectroscopy: Peaks near 1350 cm (S=O asymmetric stretch) and 1150 cm (S=O symmetric stretch) confirm the sulfonyl group .
Q. What are the solubility properties of this compound in organic solvents?
The ethylsulfonyl group enhances polarity, making it soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in non-polar solvents like hexane. Comparative studies with analogs (e.g., diphenyl sulfone) suggest solubility trends can be predicted using Hansen solubility parameters .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of substituents in this compound?
Density Functional Theory (DFT) calculations can model substituent effects. For instance, the electron-withdrawing sulfonyl group deactivates the benzene ring, directing electrophilic substitution to the meta position relative to the sulfonyl group. Fluorine’s inductive effects further modulate reactivity. Thermochemical data (e.g., ΔfH° values for similar compounds from NIST) validate computational predictions .
Q. How to resolve contradictions in thermodynamic data across studies?
Discrepancies in enthalpy of formation (ΔfH°) or reaction kinetics may arise from experimental conditions (e.g., solvent effects, impurities). Cross-validation using multiple techniques (e.g., calorimetry, gas-phase MS thermochemistry) and benchmarking against NIST standards is recommended. For example, conflicting ΔfH° values for sulfonylbenzenes can be resolved by replicating experiments under controlled humidity and temperature .
Q. What is the role of the ethylsulfonyl group in directing electrophilic substitution?
The ethylsulfonyl group is a strong meta-director due to its electron-withdrawing nature. Kinetic studies on analogous compounds (e.g., 3,4-difluorobenzenesulfonyl chloride) show that nitration or halogenation occurs preferentially at the 5-position (meta to sulfonyl). Competing effects from fluorine substituents require regioselective optimization using directing group strategies .
Methodological Recommendations
- Contradiction Analysis: Use high-resolution MS and isotopic labeling to trace side products in synthetic pathways.
- Advanced Characterization: Pair X-ray crystallography with DFT-optimized structures to confirm regiochemistry.
- Reaction Design: Employ flow chemistry to control exothermic sulfonation steps and minimize decomposition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
